molecular formula C13H10FIN2O4 B12012525 Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12012525
M. Wt: 404.13 g/mol
InChI Key: KTPYISMRDMEPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and two ester groups attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(4-bromophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(4-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Uniqueness

The presence of the fluorophenyl group in Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to target molecules.

Properties

Molecular Formula

C13H10FIN2O4

Molecular Weight

404.13 g/mol

IUPAC Name

dimethyl 1-(4-fluorophenyl)-5-iodopyrazole-3,4-dicarboxylate

InChI

InChI=1S/C13H10FIN2O4/c1-20-12(18)9-10(13(19)21-2)16-17(11(9)15)8-5-3-7(14)4-6-8/h3-6H,1-2H3

InChI Key

KTPYISMRDMEPCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=C(C=C2)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.